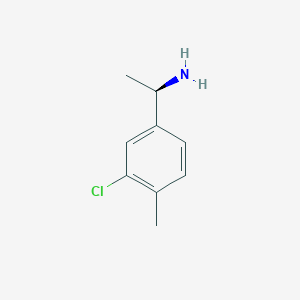(1R)-1-(3-Chloro-4-methylphenyl)ethylamine
CAS No.: 856758-59-3
Cat. No.: VC8185043
Molecular Formula: C9H12ClN
Molecular Weight: 169.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 856758-59-3 |
|---|---|
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 |
| IUPAC Name | (1R)-1-(3-chloro-4-methylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | ROIRSRKHNYYKOM-SSDOTTSWSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H](C)N)Cl |
| SMILES | CC1=C(C=C(C=C1)C(C)N)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)N)Cl |
Introduction
Chemical Identity and Structural Properties
(1R)-1-(3-Chloro-4-methylphenyl)ethylamine is a chiral amine characterized by a phenyl ring substituted with chlorine at the 3-position and a methyl group at the 4-position. The ethylamine side chain features a stereogenic center at the first carbon, conferring the (R)-configuration. This compound is frequently encountered as its hydrochloride salt (CAS: 856562-92-0) to enhance solubility and stability .
Key Physicochemical Data
The crystal structure analysis reveals intramolecular hydrogen bonding between the amine group and adjacent functional groups, stabilizing the (R)-enantiomer .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis typically involves asymmetric reduction or resolution techniques:
-
Chiral Pool Approach:
-
Enantioselective Catalysis:
-
Resolution of Racemates:
Industrial-Scale Considerations
-
Solvent Selection: n-Butanol preferred for optimal reaction kinetics .
-
Purification: Vacuum distillation (80–100°C) for free base; recrystallization for HCl salt .
Pharmacological and Biological Significance
Receptor Interactions
(1R)-1-(3-Chloro-4-methylphenyl)ethylamine derivatives exhibit modulatory effects on:
-
Cannabinoid Receptor 1 (CB₁): Acts as a negative allosteric modulator (NAM) with IC₅₀ values <10 μM in calcium mobilization assays .
-
Androgen Receptors: Demonstrated binding affinity in prostate cancer models (Ki = 47 nM) .
Therapeutic Applications
-
Neurological Disorders: Attenuates cocaine- and methamphetamine-seeking behavior in rodent models .
-
Ophthalmology: Intermediate in glaucoma drug Y-39983 (under Phase II trials) .
Comparative Analysis of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CB₁ Modulation (IC₅₀) | 7.54 μM | >50 μM |
| Metabolic Stability (t₁/₂) | 2.1 h (rat liver microsomes) | 0.8 h |
| Brain Penetration (Kₚ) | 2.0 | 0.3 |
The (R)-enantiomer shows superior pharmacokinetics and target engagement, underscoring the importance of stereochemistry .
Industrial Applications Beyond Pharma
-
Chiral Auxiliaries: Used in asymmetric synthesis of β-lactams and tetrahydroisoquinolines .
-
Agrochemicals: Intermediate in herbicides targeting acetolactate synthase .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume